1-Chlorocyclopropane-1-sulfonamide
Overview
Description
1-Chlorocyclopropane-1-sulfonamide is a chemical compound with the CAS Number: 681808-76-4 . It has a molecular weight of 155.6 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-chlorocyclopropane-1-sulfonamide . Its InChI code is 1S/C3H6ClNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7) . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
1-Chlorocyclopropane-1-sulfonamide is a powder at room temperature . It has a molecular weight of 155.6 .Scientific Research Applications
Cycloaddition Reactions and Indane Derivatives
- Research Context : Cycloaddition reactions involving 1-Chlorocyclopropane-1-sulfonamide.
- Key Insights : A study by Zhu et al. (2014) demonstrated an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides. This process yields highly stereoselective indane derivatives, which are of interest due to their potential applications in medicinal chemistry (Zhu et al., 2014).
Synthesis of Chlorinated Sulfonamides
- Research Context : Synthesis and characterization of chlorinated sulfonamides.
- Key Insights : Rehman et al. (2014) synthesized a series of chlorinated sulfonamides and evaluated their activity against various enzymes. These compounds exhibited promising inhibitory activities, especially against butyrylcholinesterase, suggesting potential in Alzheimer's disease research (Rehman et al., 2014).
Catalysis and Condensation Reactions
- Research Context : Use of sulfonamides in catalysis and synthesis.
- Key Insights : The research by Goli-Jolodar et al. (2016) introduced a novel N-sulfonated Brönsted acidic catalyst for the synthesis of polyhydroquinoline derivatives, demonstrating the versatility of sulfonamides in promoting chemical reactions (Goli-Jolodar et al., 2016).
Sulfonamide Inhibitors and Pharmaceutical Applications
- Research Context : Development of sulfonamide inhibitors for various diseases.
- Key Insights : Gulcin and Taslimi (2018) reviewed sulfonamide inhibitors, highlighting their significance as a class of synthetic antibiotics and their applications in treating bacterial infections and other diseases like cancer and glaucoma (Gulcin & Taslimi, 2018).
Spectroscopic Characterization
- Research Context : Spectroscopic studies of new sulfonamide derivatives.
- Key Insights : Danish et al. (2021) focused on the synthesis, crystal structure, and spectral properties of new sulfonamide derivatives, providing insights into their molecular structure and potential applications (Danish et al., 2021).
Environmental and Analytical Chemistry
- Research Context : Detection and transformation of sulfonamides in environmental samples.
- Key Insights : Studies by Maroubo et al. (2021) and Dodd & Huang (2004) explored the detection of sulfonamides in bovine milk using smartphone-based digital images and the kinetics of sulfamethoxazole reactions with free chlorine, respectively. These studies highlight the environmental impact and analytical detection methods for sulfonamides (Maroubo et al., 2021); (Dodd & Huang, 2004).
Mechanism of Action
Target of Action
1-Chlorocyclopropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides, including this compound, primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
1-Chlorocyclopropane-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s structural similarity to PABA allows it to bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . Without folic acid, bacteria cannot replicate .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This cycle is crucial for the synthesis of nucleotides, the building blocks of DNA. By inhibiting this cycle, 1-Chlorocyclopropane-1-sulfonamide effectively halts bacterial DNA synthesis and replication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The primary result of 1-Chlorocyclopropane-1-sulfonamide’s action is the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, the compound effectively halts the production of nucleotides and, consequently, DNA synthesis . This leads to the cessation of bacterial growth and can result in the death of the bacterial cell .
Action Environment
The efficacy and stability of 1-Chlorocyclopropane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy may be affected by storage conditions . .
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-chlorocyclopropane-1-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEALRALYVKRHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(S(=O)(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chlorocyclopropane-1-sulfonamide | |
CAS RN |
681808-76-4 | |
Record name | 1-chlorocyclopropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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